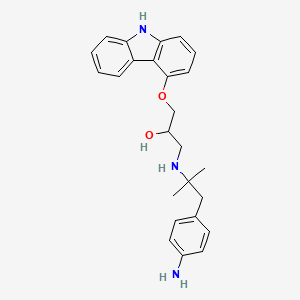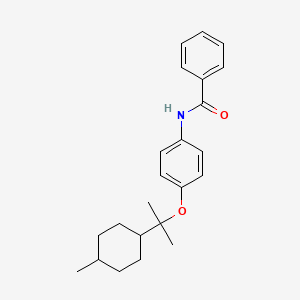
Adenosine 6-N-phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 6-N-phosphoramidate is a unique organophosphorus compound characterized by the presence of a covalent bond between the phosphorus atom and the nitrogen atom This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 6-N-phosphoramidate typically involves the phosphitylation of the amino group of appropriately protected adenosine derivatives. This process can be achieved through various synthetic routes, including salt elimination, oxidative cross-coupling, azide reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) reactions . Each of these methods requires specific reaction conditions, such as the use of specific reagents, solvents, and temperature controls.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine 6-N-phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce various substituted adenosine derivatives.
Wissenschaftliche Forschungsanwendungen
Adenosine 6-N-phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of pharmaceuticals and other biologically active compounds
Wirkmechanismus
The mechanism of action of adenosine 6-N-phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other biomolecules. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Adenosine 6-N-phosphoramidate can be compared with other similar compounds, such as:
Adenosine 5’-phosphoramidate: Another derivative of adenosine with a similar structure but different functional properties.
Cytidine 4-N-phosphoramidate: A related compound with a phosphoramidate group attached to cytidine.
Guanosine 2-N-phosphoramidate: A guanosine derivative with a phosphoramidate group
Uniqueness: this compound is unique due to its specific structure and the position of the phosphoramidate group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
83305-95-7 |
|---|---|
Molekularformel |
C10H15N6O7P |
Molekulargewicht |
362.24 g/mol |
IUPAC-Name |
[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]oxyphosphonamidic acid |
InChI |
InChI=1S/C10H15N6O7P/c11-24(20,21)23-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)22-10/h2-4,6-7,10,17-19H,1H2,(H3,11,20,21)(H,12,13,15)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
RKWLXYISJINWPV-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NOP(=O)(N)O |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NOP(=O)(N)O |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NOP(=O)(N)O |
Synonyme |
6-N-AMP adenosine 6-N-phosphoramidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)


![2-[[(4-Tert-butylphenyl)-oxomethyl]amino]-4-chlorobenzoic acid](/img/structure/B1220984.png)


